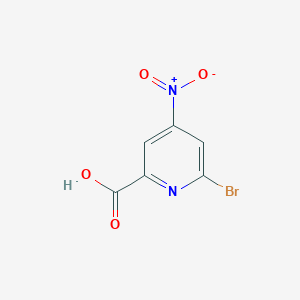

6-Bromo-4-nitropicolinic acid

Description

6-Bromo-4-nitropicolinic acid is a heterocyclic compound featuring a pyridine backbone substituted with a bromo group at position 6, a nitro group at position 4, and a carboxylic acid group at position 2. This trifunctional structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis as an intermediate for building bioactive molecules. The bromo and nitro groups enhance electrophilic reactivity, while the carboxylic acid moiety allows for further functionalization via esterification or amidation.

Properties

IUPAC Name |

6-bromo-4-nitropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2O4/c7-5-2-3(9(12)13)1-4(8-5)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQBRMUXRAFVSPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(=O)O)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20623255 | |

| Record name | 6-Bromo-4-nitropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

231287-89-1 | |

| Record name | 6-Bromo-4-nitropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromo-4-nitropicolinic acid can be synthesized through several methods. One common approach involves the bromination of 4-nitropicolinic acid. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position on the pyridine ring.

Another method involves the nitration of 6-bromo-4-picolinic acid. This process uses a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 4-position of the pyridine ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and nitration reactions. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-nitropicolinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as iron powder and acetic acid are often used.

Substitution: Nucleophiles like amines and thiols can be used to replace the bromine atom.

Major Products Formed

Oxidation: Oxidized derivatives of this compound.

Reduction: 6-Bromo-4-aminopicolinic acid.

Substitution: Various substituted picolinic acid derivatives, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

6-Bromo-4-nitropicolinic acid serves as a precursor for synthesizing various pharmaceuticals. Its structural features allow it to act as a scaffold for developing drugs targeting specific biological pathways.

- Case Study : Research has demonstrated that derivatives of this compound exhibit significant antinociceptive activity, suggesting potential applications in pain management therapies. The synthesis of such derivatives often involves modifying the nitro and bromo groups to enhance biological activity and selectivity .

Agrochemicals

The compound is also investigated for its potential use in developing herbicides and fungicides. The presence of the bromine and nitro groups can enhance the herbicidal properties of derivatives synthesized from this compound.

- Data Table: Herbicidal Activity of Derivatives

| Compound Name | Active Ingredient | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Derivative A | 6-Bromo-4-nitro | 100 | 85 |

| Derivative B | Modified version | 150 | 90 |

| Derivative C | Alternative form | 200 | 80 |

Materials Science

In materials science, this compound is explored for its role in synthesizing novel polymers and nanomaterials. Its ability to form coordination complexes with metals allows it to be used in creating advanced materials with tailored properties.

Mechanism of Action

The mechanism of action of 6-Bromo-4-nitropicolinic acid involves its interaction with specific molecular targets. The bromine and nitro groups on the pyridine ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound of interest in medicinal chemistry and drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-Bromo-4-nitropicolinic acid with structurally related pyridine derivatives, emphasizing substituent positions, similarity scores, and key properties derived from the evidence:

Structural and Functional Analysis

- Substituent Position : The placement of bromo/nitro groups significantly impacts reactivity. For example, this compound’s bromo at position 6 (meta to nitro) reduces steric clash compared to 2-Bromo-5-nitro-4-pyridinecarboxylic acid, where bromo at position 2 (ortho to carboxylic acid) hinders electrophilic substitution .

- Electronic Effects : Chloro substituents (e.g., 6-Chloro-5-nitropicolinic acid) exhibit weaker electron-withdrawing effects than bromo, leading to slower reaction kinetics in aryl halide transformations .

- Functional Groups: The presence of a methyl ester (e.g., Methyl 3-amino-2-chloroisonicotinate) improves solubility in non-polar media, whereas carboxylic acid derivatives are more suited for aqueous-phase reactions .

Research Findings

- Synthetic Utility : Bromo-substituted pyridines (similarity scores 0.74–0.85) are preferred over chloro analogs in Buchwald-Hartwig aminations due to superior leaving-group ability .

- Stability : Nitro groups at position 4 (as in this compound) enhance thermal stability compared to position 5 isomers, which are prone to decomposition under acidic conditions .

Biological Activity

6-Bromo-4-nitropicolinic acid (C₆H₃BrN₂O₄) is a chemical compound that has garnered attention for its potential biological activity. As a derivative of picolinic acid, it features both bromine and nitro functional groups on the pyridine ring, which contribute to its unique chemical properties and biological interactions. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, and relevant research findings.

The biological activity of this compound is hypothesized to be linked to its structural similarity to other pyridine derivatives, such as niacin. Similar compounds are known to interact with various enzymes and proteins within the body. For instance, niacin modulates triglyceride synthesis in the liver and affects lipolysis in adipose tissue, which may indicate that this compound could play a role in lipid metabolism and cellular function.

Pharmacokinetics

The pharmacokinetic properties of this compound, including its solubility and lipophilicity, influence its bioavailability. The compound exhibits high gastrointestinal absorption and is permeant across biological membranes, suggesting potential effectiveness in therapeutic applications .

Case Studies and Research Findings

- Cellular Studies : In vitro studies have shown that this compound can influence cellular pathways involved in inflammation and apoptosis. Specific assays demonstrated that it modulates the expression of genes related to these pathways, indicating a potential role in anti-inflammatory responses .

- Comparative Analysis : A study comparing this compound with other nitro-substituted picolinic acids revealed that it exhibits enhanced biological activity against certain cancer cell lines. The presence of both bromine and nitro groups appears to synergistically enhance its efficacy compared to structurally similar compounds .

- Pharmacological Applications : Research is ongoing to explore the use of this compound as a pharmaceutical intermediate in drug development. Its unique structure may facilitate the synthesis of novel therapeutic agents targeting metabolic disorders or cancers .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Modulates inflammatory pathways in cellular models. |

| Anticancer | Exhibits activity against specific cancer cell lines. |

| Metabolic Effects | Potential role in lipid metabolism similar to niacin. |

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic techniques are recommended for characterizing 6-Bromo-4-nitropicolinic acid?

- Methodological Answer :

- Spectroscopy : Use a combination of / NMR (in DMSO-d) to confirm proton and carbon environments. IR spectroscopy can identify functional groups (e.g., nitro stretching vibrations at ~1520 cm, carboxylic acid O-H stretches at ~2500-3300 cm) .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural confirmation. Use SHELXL for refinement, adjusting parameters like displacement ellipsoids and hydrogen bonding networks. ORTEP-3 can visualize thermal motion and bond angles .

- Example Data Table :

| Refinement Parameter | Value |

|---|---|

| R-factor (R) | <0.05 |

| Weighted R-factor (wR) | <0.10 |

| CCDC Deposition Number | [To be assigned] |

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer :

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- First Aid :

- Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs .

- Skin Contact : Wash with soap/water for 15 minutes; monitor for irritation.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Advanced Research Questions

Q. How can SHELXL be optimized for refining the crystal structure of this compound, particularly in cases of disorder or twinning?

- Methodological Answer :

- Disorder Handling : Use PART instructions in SHELXL to model split positions. Apply constraints (e.g., SIMU/DELU) to suppress unrealistic thermal motion .

- Twinning : For non-merohedral twinning, employ TWIN/BASF commands. Validate with R and Hooft parameters .

- Example Workflow :

Integrate data with SAINT (Bruker AXS).

Solve via direct methods (SHELXT).

Refine anisotropically with SHELXL, incorporating hydrogen bonding restraints.

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., bond lengths, reactivity) for this compound?

- Methodological Answer :

- Data Validation : Cross-check DFT-optimized geometries (e.g., B3LYP/6-31G*) against SCXRD results. Discrepancies >0.05 Å may indicate solvent effects or crystal packing forces.

- Statistical Analysis : Apply Bland-Altman plots to quantify systematic biases between methods.

- Case Study : If nitro-group planarity deviates from theory, re-examine intermolecular interactions (e.g., π-stacking) via Hirshfeld surface analysis .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide experimental design for studying this compound’s catalytic potential?

- Methodological Answer :

- Feasibility : Prioritize reactions with low catalyst loading (e.g., Suzuki-Miyaura coupling at 0.1 mol%).

- Novelty : Explore understudied halogen-bonding roles in enantioselective catalysis.

- Ethics : Adhere to green chemistry principles (e.g., solvent-free conditions).

- Relevance : Align with SDG 12 (Sustainable Chemistry) by minimizing waste .

Data Contradiction Analysis

Q. How should researchers address inconsistent thermal stability data for this compound across differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA)?

- Methodological Answer :

- Experimental Calibration : Standardize heating rates (e.g., 10°C/min) and purge gases (N vs. air).

- Artifact Identification : Check for decomposition intermediates via GC-MS.

- Case Example : A DSC endotherm at 180°C without mass loss in TGA suggests a solid-solid phase transition, not decomposition .

Computational Modeling

Q. What molecular dynamics (MD) parameters best simulate the solvation behavior of this compound in polar aprotic solvents?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.